Antibiotic G-52

Description

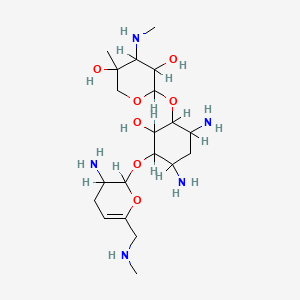

Antibiotic G-52 is a broad-spectrum aminoglycoside produced by Micromonospora zionensis, first isolated and characterized in 1976 . Structurally, it is identified as 6'-N-methylsisomicin, with the molecular formula C₂₀H₃₉N₅O₇ . Its core structure consists of a 2-deoxystreptamine (DOS) ring linked to two aminosugar moieties, distinguishing it from other aminoglycosides through a 6'-methylation modification .

G-52 exhibits potent activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive organisms (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 0.01 to 17.5 μg/mL depending on the strain . Notably, it demonstrates enhanced efficacy against 6'-N-acetylating bacterial strains, a common resistance mechanism in pathogens exposed to gentamicin or sisomicin .

Properties

CAS No. |

51909-61-6 |

|---|---|

Molecular Formula |

C20H39N5O7 |

Molecular Weight |

461.6 g/mol |

IUPAC Name |

2-[4,6-diamino-3-[[3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C20H39N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h4,10-19,24-28H,5-8,21-23H2,1-3H3 |

InChI Key |

ARCVBMPERJRMKB-UHFFFAOYSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O |

Synonyms |

6'-N-methylsisomicin G 52 G-52 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differentiation

The structural uniqueness of G-52 lies in its 6'-N-methyl group, which differentiates it from sisomicin (unsaturated diaminosugar) and gentamicin (non-methylated 6' position) . This modification reduces susceptibility to bacterial acetyltransferases, a key resistance mechanism .

Table 1: Structural Comparison of G-52 with Key Aminoglycosides

| Compound | Core Structure | 6' Modification | Resistance Profile |

|---|---|---|---|

| G-52 | 2-Deoxystreptamine | 6'-N-methylation | Resistant to 6'-N-acetylating enzymes |

| Sisomicin | Unsaturated diaminosugar | None | Susceptible to 6'-N-acetylation |

| Gentamicin | 4,6-Disubstituted DOS | None | Susceptible to multiple modifying enzymes |

| Verdamicin | 4,5-Disubstituted DOS | None | Susceptible to phosphorylation |

Antimicrobial Spectrum and Efficacy

G-52’s spectrum overlaps with gentamicin and sisomicin but shows superior activity against resistant strains. For example:

Table 2: MIC Values (μg/mL) of G-52 vs. Comparators

| Pathogen | G-52 | Sisomicin | Gentamicin | Verdamicin |

|---|---|---|---|---|

| E. coli (wild-type) | 0.01 | 0.02 | 0.03 | 0.05 |

| E. coli (6'-N-acetyl) | 0.05 | >20 | >20 | >20 |

| P. aeruginosa | 1.56 | 3.12 | 6.25 | 6.25 |

Resistance Mechanisms

G-52’s self-resistance in M. zionensis is mediated by Sgm methyltransferase, which methylates 16S rRNA at position G1405, preventing ribosomal binding of aminoglycosides . This mechanism is absent in pathogens, allowing G-52 to evade common resistance strategies . In contrast, gentamicin-resistant pathogens often harbor aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases (AAC) or phosphotransferases (APH) .

Q & A

Q. What methodologies are employed to determine the chemical structure of Antibiotic G-52?

this compound (6′-N-methylsisomicin) is structurally characterized using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy , combined with synthetic confirmation via chemical derivatization. For instance, Davies et al. (1978) confirmed its structure by synthesizing G-52 from sisomicin through selective N-methylation at the 6′-position, validated by mass spectrometry and comparative spectral analysis with natural isolates .

Key Data :

| Technique | Application in G-52 Structural Analysis | Reference |

|---|---|---|

| X-ray diffraction | Resolved 3D conformation of the aminocyclitol ring | |

| NMR spectroscopy | Identified hydroxyl and methylamine functional groups |

Q. How is the in vitro antibacterial efficacy of this compound assessed against Gram-positive and Gram-negative pathogens?

Standardized broth microdilution assays (per CLSI guidelines) are used to determine minimum inhibitory concentrations (MICs). Studies show G-52 exhibits broad-spectrum activity with MICs ranging from 0.01 μg/mL (vs. Staphylococcus aureus) to 17.5 μg/mL (vs. Pseudomonas aeruginosa) , demonstrating enhanced potency compared to gentamicin in certain strains .

Activity Spectrum :

| Bacterial Strain | MIC Range (μg/mL) | Reference |

|---|---|---|

| Bacillus subtilis | 0.015–0.05 | |

| Escherichia coli | 0.1–2.5 | |

| Klebsiella pneumoniae | 0.5–5.0 |

Q. What experimental approaches validate the biosynthetic pathway of this compound in Micromonospora zionensis?

Gene knockout studies and heterologous expression in model actinomycetes (e.g., Streptomyces lividans) confirm the role of the sgm methyltransferase in G-52 biosynthesis. The sgm gene catalyzes 6′-N-methylation of sisomicin precursors, as demonstrated through LC-MS analysis of intermediates in mutant strains .

Advanced Research Questions

Q. What molecular mechanisms underlie bacterial resistance to this compound?

Resistance arises primarily through 16S rRNA methylation at position G1405 by the Sgm methyltransferase, which sterically blocks G-52 binding to the ribosome’s decoding site. This mechanism confers cross-resistance to other 4,6-disubstituted aminoglycosides (e.g., gentamicin). Crystallographic studies reveal that m⁷G1405 modification reduces G-52’s binding affinity by 90% .

Q. How do structural modifications at the 6′-N position influence this compound’s ribosomal binding affinity and antibacterial activity?

Structure-activity relationship (SAR) studies via semi-synthetic derivatization demonstrate that:

- 6′-N-hydroxyethyl substitution improves ribosomal binding by forming hydrogen bonds with A1408 in 16S rRNA.

- 6′-N-acylation reduces activity due to steric hindrance.

These findings are validated using isothermal titration calorimetry (ITC) and MIC assays against resistant strains .

Q. What experimental strategies resolve contradictions in MIC data across bacterial strains for this compound?

Contradictions arise from variations in:

- Efflux pump expression (e.g., AcrAB-TolC in Enterobacteriaceae).

- Ribosomal methylation gene prevalence (e.g., armA vs. sgm).

To address this, researchers:

- Normalize testing using CLSI-recommended cation-adjusted Mueller-Hinton broth .

- Perform whole-genome sequencing to identify resistance markers in discrepant isolates .

Methodological Recommendations

- For structural studies: Combine high-resolution mass spectrometry (HRMS) with molecular dynamics simulations to predict binding conformations .

- For resistance analysis: Use RNA footprinting assays to map antibiotic-ribosome interactions in methyltransferase-expressing strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.